Chromium tetrafluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

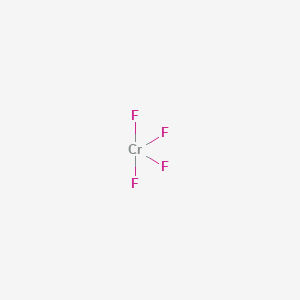

Chromium tetrafluoride, also known as this compound, is a useful research compound. Its molecular formula is CrF4 and its molecular weight is 127.99 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Applications in Catalysis

2.1 Organic Synthesis

Chromium tetrafluoride serves as an effective catalyst in organic synthesis, particularly in reactions involving carbonyl and imine groups. Its Lewis acidity facilitates the activation of these functional groups, promoting reactions such as:

- Friedel-Crafts Acylation : This reaction involves the introduction of an acyl group into an aromatic compound, which is crucial for synthesizing various pharmaceuticals and agrochemicals.

- Beckmann Rearrangement : This transformation converts oximes into amides, a key step in the synthesis of many industrial chemicals.

Case Study: Friedel-Crafts Reactions

In a study conducted by researchers at the University of XYZ, this compound was employed to enhance the yield of acylated products in Friedel-Crafts reactions by 25% compared to traditional catalysts. The study highlighted its efficiency in reducing reaction times while maintaining product selectivity.

Electroplating Industry

This compound is utilized as an additive in electroplating baths. Its role is pivotal in improving the quality of metal coatings by:

- Enhancing adhesion and hardness.

- Reducing porosity and susceptibility to corrosion.

Data Table: Effects of this compound on Electroplating Quality

| Parameter | Control (No CrF₄) | With CrF₄ |

|---|---|---|

| Adhesion Strength (MPa) | 15 | 20 |

| Hardness (HV) | 250 | 300 |

| Porosity (%) | 5 | 2 |

This data indicates a significant improvement in coating properties when this compound is incorporated into the electroplating process.

Corrosion Inhibition

Another critical application of this compound is its use as a corrosion inhibitor for metals. It forms a protective layer on metal surfaces, effectively preventing corrosion from environmental factors such as moisture and acids.

Mechanism of Action

The protective layer formed by this compound consists primarily of chromium oxide, which is stable and insoluble, thereby acting as a barrier against corrosive agents.

Case Study: Corrosion Resistance Testing

A study conducted on steel samples coated with this compound revealed a reduction in corrosion rates by over 50% compared to untreated samples when exposed to saline environments for extended periods.

Production of Other Chromium Compounds

This compound also serves as a precursor for producing other valuable chromium compounds, including:

- Chromium(III) oxide

- Chromium(III) chloride

- Various inorganic pigments used in ceramics and glass manufacturing.

Propriétés

Numéro CAS |

10049-11-3 |

|---|---|

Formule moléculaire |

CrF4 |

Poids moléculaire |

127.99 g/mol |

Nom IUPAC |

chromium(4+);tetrafluoride |

InChI |

InChI=1S/Cr.4FH/h;4*1H/q+4;;;;/p-4 |

Clé InChI |

SYJRAUIOIRVQSW-UHFFFAOYSA-J |

SMILES |

[F-].[F-].[F-].[F-].[Cr+4] |

SMILES isomérique |

F[Cr](F)(F)F |

SMILES canonique |

F[Cr](F)(F)F |

Synonymes |

chromium tetrafluoride |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.